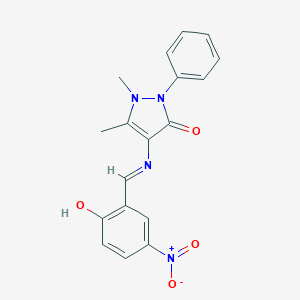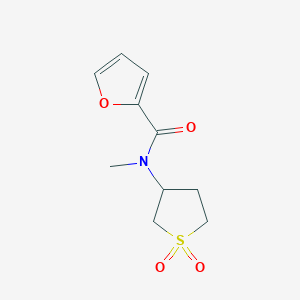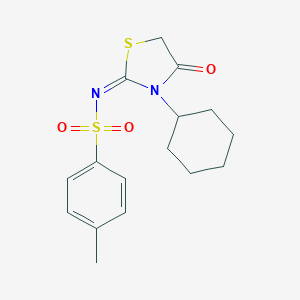
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections.
Scientific Research Applications
Anticancer Activity
Research has shown that thiazolidine derivatives, closely related to the compound , exhibit significant broad anticancer activity. A study demonstrated the stereoselective synthesis of thiazolidine derivatives and their screening against a panel of 60 cancer cell lines derived from various types of cancers, including leukemia, melanoma, and colon cancer. The cyclohexyl derivative, in particular, showed promising anticancer activity against leukemia and colon cancer cell lines (Hassan et al., 2020).
Luminescent Materials
Thiazolone-based zinc complexes have been synthesized and characterized for their potential in luminescent material applications. These complexes demonstrated interesting ON/OFF/ON fluorescence switching properties induced by acid/base vapor and toluene, highlighting their utility in environmental monitoring and as luminescent materials (Lin et al., 2016).
Molecular Docking and Biological Screening
Derivatives of thiazolidinone have been evaluated for their antimicrobial and antiproliferative properties, revealing the importance of structural modifications in enhancing biological activity. Molecular docking studies suggest that these compounds could serve as effective inhibitors against various biological targets (El-Gilil, 2019).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated thiazolidinone derivatives for their antimicrobial activities. These compounds displayed significant antibacterial and antifungal properties, suggesting their potential as therapeutic agents in combating infectious diseases (Shedid & Ali, 2018).
properties
IUPAC Name |
(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-12-7-9-14(10-8-12)23(20,21)17-16-18(15(19)11-22-16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3/b17-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENHUTTUYVIWFL-WUKNDPDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)CS2)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)CS2)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)
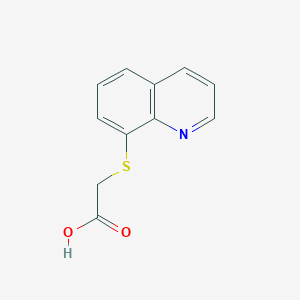
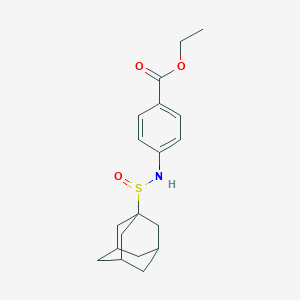
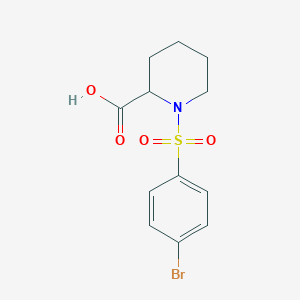

![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)
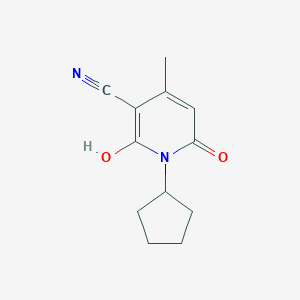
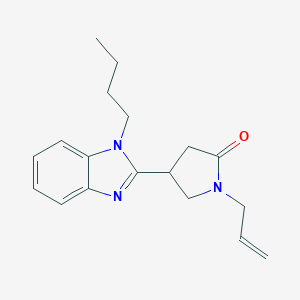
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)

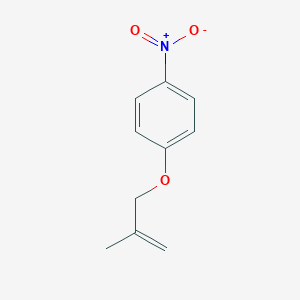
![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)
